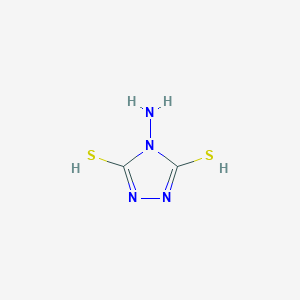

4-amino-1,2,4-triazole-3,5-dithiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “4-amino-1,2,4-triazole-3,5-dithiol” is known as Pretomanid. It is an antibiotic medication used primarily for the treatment of multi-drug-resistant tuberculosis affecting the lungs. Pretomanid belongs to the nitroimidazole class of medications and is often used in combination with other drugs such as bedaquiline and linezolid .

Méthodes De Préparation

The synthesis of Pretomanid involves several steps. Initially, a series of nitroimidazopyran derivatives are synthesized and tested for antitubercular activity. The preparation method includes the use of deazaflavin-dependent nitroreductase, an enzyme that activates the compound within the mycobacterium. This enzyme uses dihydro-F420 (reduced form) to convert Pretomanid into nitric oxide and a highly reactive metabolite .

Analyse Des Réactions Chimiques

Cyclocondensation Reactions

The dual thiol groups and amino moiety enable participation in heterocyclization reactions to form fused-ring systems. Key pathways include:

Example :

Reaction with 2-bromo-5-methoxybenzoic acid in POCl₃ yields 6-(2-bromo-5-methoxyphenyl)-3-(indole-3-yl)- triazolo[3,4-b] thiadiazole (m.p. 218–220°C, IR ν: 1,630 cm⁻¹ C=N) .

Schiff Base Formation

The amino group reacts with aldehydes/ketones to form azomethines:

| Substrate | Conditions | Products | Spectral Data (¹H-NMR) | References |

|---|---|---|---|---|

| Aromatic aldehydes | Ethanol, HCl, reflux (2–4 h) | (E)-4-amino-3-(arylideneamino) derivatives | δ 8.12–8.50 ppm (CH=N), δ 5.62–6.02 ppm (NH₂) |

Key Insight :

Electron-withdrawing substituents (e.g., nitro) enhance azomethine stability, while bulky groups reduce reaction efficiency .

Alkylation/Thioether Formation

Thiol groups undergo nucleophilic substitution with alkyl halides or α-bromo lactones:

Note : Steric hindrance from the triazole ring limits reactivity at the 3-position thiol .

Metal Coordination Complexes

Thiols act as bidentate ligands for transition metals:

Example :

Cu(II) complexes show 4× higher antibacterial activity (MIC = 1.25 µg/mL vs. S. aureus) than the free ligand .

Oxidation Reactions

Thiol groups oxidize to disulfides or sulfonic acids under controlled conditions:

Analytical Characterization Data

Critical spectral markers for reaction monitoring:

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that 4-amino-1,2,4-triazole-3,5-dithiol exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, compounds derived from it have been tested for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting microbial growth .

Anticancer Activity

The compound has been studied for its potential anticancer properties. It has shown effectiveness in inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Anticonvulsant Effects

Another notable application is its anticonvulsant activity. Certain derivatives have been identified as potential candidates for treating epilepsy by inhibiting voltage-gated sodium channels .

Coordination Chemistry

The ability of this compound to act as a ligand in coordination chemistry is significant. It forms complexes with various metal ions, which can be utilized in catalysis and materials science. These complexes exhibit unique magnetic and electronic properties that are valuable for developing new materials .

Agricultural Applications

In agriculture, derivatives of this compound are being explored as potential fungicides and herbicides. Their ability to disrupt specific biological pathways in pests makes them candidates for environmentally friendly agricultural practices .

Case Studies

Mécanisme D'action

Pretomanid is activated in the mycobacterium by the enzyme deazaflavin-dependent nitroreductase. This enzyme uses dihydro-F420 to convert Pretomanid into nitric oxide and a highly reactive metabolite. The metabolite then attacks the synthesis enzyme DprE2, which is essential for the synthesis of cell wall arabinogalactan. This mechanism is shared with another compound, delamanid. Clinical isolates resistant to Pretomanid tend to have mutations in the biosynthetic pathway for Coenzyme F420 .

Comparaison Avec Des Composés Similaires

Pretomanid is similar to other nitroimidazole derivatives such as delamanid. Both compounds share a similar mechanism of action, involving the activation by deazaflavin-dependent nitroreductase and the subsequent production of nitric oxide and a reactive metabolite. Pretomanid is unique in its specific molecular structure and its combination therapy with bedaquiline and linezolid, which enhances its effectiveness against multi-drug-resistant tuberculosis .

Similar Compounds

- Delamanid

- Metronidazole

- Tinidazole

Pretomanid stands out due to its specific use in combination therapy and its unique activation mechanism within mycobacteria .

Propriétés

IUPAC Name |

4-amino-1,2,4-triazole-3,5-dithiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLTWZOFWVXIEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N1N)S)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=NN=C(N1N)S)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.